Olamufloxacin (HSR-903) is a synthetic fluoroquinolone antibacterial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. [, , ] It acts by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. [] Olamufloxacin has been investigated for its potential use in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and Legionnaires' disease. [, , , ]
One method for synthesizing the central diamine core of olamufloxacin involves a two-step process starting with common three- to seven-membered-ring (hetero)alicyclic ketones. [] The key transformation in this method is a reaction between an electron-deficient exocyclic alkene and an in situ generated N-benzyl azomethine ylide. [] This method demonstrates the ability to synthesize the central diamine core of both sitafloxacin and olamufloxacin. []
Olamufloxacin inhibits bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. [] This mechanism is shared among fluoroquinolones and leads to bacterial cell death. [] The specific interactions between olamufloxacin and DNA gyrase, including binding sites and conformational changes, might be similar to other fluoroquinolones but are not explicitly detailed in the abstracts provided.
Olamufloxacin exhibits potent in vitro and in vivo activity against various Legionella species, including Legionella pneumophila. [] Its minimum inhibitory concentration (MIC) for inhibiting the growth of Legionella strains is comparable to sparfloxacin and superior to erythromycin, levofloxacin, and ciprofloxacin. [] Olamufloxacin effectively inhibits intracellular growth and cytotoxicity of L. pneumophila in macrophages, showcasing its ability to penetrate host cells and target intracellular pathogens. [] In a guinea pig model of Legionnaires' disease, olamufloxacin demonstrates comparable efficacy to levofloxacin in reducing bacterial burden and improving survival rates. []
Olamufloxacin demonstrates efficacy against both Gram-positive and Gram-negative bacteria in mouse models of systemic infection. [] Additionally, it shows promising activity against Pseudomonas aeruginosa induced urinary tract infections in mice. [] These findings highlight its potential as a broad-spectrum antimicrobial agent for treating various infections. []
Olamufloxacin displays potent in vitro activity against ciprofloxacin-resistant strains of Haemophilus influenzae. [] Its efficacy against these resistant strains is attributed to its ability to overcome mutations in the gyrA and parC genes, which are commonly associated with quinolone resistance. []
Olamufloxacin exhibits promising in vitro activity against Yersinia pestis, the causative agent of plague. [] This finding suggests its potential use in the treatment of plague, although further investigation in animal models is warranted. []
Research suggests that olamufloxacin might possess tissue-selective membrane transport mechanisms. [] This property could contribute to its favorable distribution profile and efficacy in specific tissues, such as lung epithelial lining fluid and alveolar macrophages. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6